molecular formula C9H10FNOS B14745965 O-Ethyl (4-fluorophenyl)carbamothioate CAS No. 404-47-7

O-Ethyl (4-fluorophenyl)carbamothioate

Cat. No.: B14745965
CAS No.: 404-47-7
M. Wt: 199.25 g/mol
InChI Key: FJKSGQKDJZLOTN-UHFFFAOYSA-N
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Description

O-Ethyl (4-fluorophenyl)carbamothioate is a thiocarbamate derivative characterized by a carbamothioate backbone (S–C(=O)–N–) with a 4-fluorophenyl group attached to the nitrogen atom and an O-ethyl ester moiety.

Properties

CAS No.

404-47-7

Molecular Formula

C9H10FNOS

Molecular Weight

199.25 g/mol

IUPAC Name

O-ethyl N-(4-fluorophenyl)carbamothioate

InChI

InChI=1S/C9H10FNOS/c1-2-12-9(13)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,13)

InChI Key

FJKSGQKDJZLOTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)NC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl (4-fluorophenyl)carbamothioate typically involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with hydrogen sulfide to form the desired carbamothioate product. The reaction conditions usually involve room temperature and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl (4-fluorophenyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Ethyl (4-fluorophenyl)carbamothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Ethyl (4-fluorophenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Comparisons

The following table summarizes key differences and similarities between O-Ethyl (4-fluorophenyl)carbamothioate and related compounds:

Compound Name Molecular Formula Functional Groups Structural Features Reactivity Insights Key Applications
This compound C₉H₁₀FNO₃S Carbamothioate, O-ethyl, 4-fluorophenyl Likely nonplanar due to steric hindrance from the 4-fluorophenyl group Susceptible to hydrolysis (thiocarbamate) Agrochemicals, Pharmaceuticals
Thiazole Derivative (Compound 4) C₂₂H₁₇ClF₂N₆S Thiazole, 4-fluorophenyl, 4-chlorophenyl Isostructural, triclinic symmetry; fluorophenyl group perpendicular to plane Stable crystalline structure Material science, Sensors
O-Ethyl methylphosphonothionate C₃H₉O₂PS Phosphonothioate, O-ethyl, methyl Planar geometry (assumed); phosphorus center High hydrolytic stability Chemical synthesis, Catalysts
2.2. Key Insights from Comparative Analysis
  • Steric Effects of Fluorophenyl Groups: The 4-fluorophenyl group in this compound likely induces steric repulsion, distorting molecular planarity similar to fluorophenyl-substituted metalloporphyrins . In contrast, thiazole derivatives with fluorophenyl groups exhibit partial nonplanarity but maintain crystallinity due to isostructural packing .
  • Functional Group Influence on Reactivity: Carbamothioate vs. Phosphonothioate: The carbamothioate group is more prone to hydrolysis compared to phosphorus-based analogs like O-Ethyl methylphosphonothionate, which exhibit greater stability due to the phosphorus-oxygen bond strength . Thiazole Core: Thiazole derivatives (e.g., Compound 4) leverage aromatic heterocycles for enhanced thermal stability and material applications, contrasting with carbamothioates’ biological activity .
  • Synthetic Yields and Crystallinity: Thiazole derivatives (Compounds 4 and 5) are synthesized in high yields (>85%) and form well-defined crystals suitable for diffraction studies , whereas phosphonothioates often require stringent conditions due to their reactivity .

Research Findings and Implications

  • Nonplanar Geometry: Computational studies on fluorophenyl-containing compounds highlight steric distortion as a critical factor in molecular design. For this compound, this distortion may influence binding interactions in biological systems .
  • Hydrolytic Stability: Phosphonothioates (e.g., O-Ethyl methylphosphonothionate) resist hydrolysis better than carbamothioates, making them preferable for industrial applications requiring longevity .

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